![molecular formula C23H16F3N5O2 B2569952 2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1206992-08-6](/img/structure/B2569952.png)
2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H16F3N5O2 and its molecular weight is 451.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
- A study on the synthesis of new 1,2,3-triazolyl pyrazole derivatives demonstrated their potential as antimicrobial agents, showing broad-spectrum activities against bacteria and fungi, along with moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and characterized by various spectroscopic methods. The antimicrobial activity was further supported by in silico molecular docking studies, suggesting their role as inhibitors of specific enzymes in bacteria (Bhat et al., 2016).
Insecticidal Activity
- Research on anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed their effectiveness as insecticides against the diamondback moth. The structure-activity relationship (SAR) and density functional theory (DFT) studies provided insights into their insecticidal activities, highlighting the potential of these compounds in agricultural pest control (Qi et al., 2014).
Antibacterial Activity
- Another study focused on the synthesis of novel oxadiazole derivatives and their antibacterial efficacy. These compounds displayed significant activity against various bacterial strains, with specific compounds showing high effectiveness compared to standard antibiotics. This research underscores the potential of oxadiazole derivatives in developing new antibacterial agents (Rai et al., 2009).
Antitubercular and Anticancer Activities
- A comprehensive study on oxadiazole and pyrazine derivatives showcased their antitubercular activities through computational analysis, spectroscopic characterization, and biological evaluation. These compounds exhibited potent antitubercular properties, with some showing greater effectiveness than standard treatments. Additionally, molecular docking studies suggested potential anti-cancer applications (El-Azab et al., 2018).
Pharmaceutical Applications
- Investigations into heterocyclic derivatives of 1,3,4-oxadiazole and pyrazoles have shown promising results for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the multifaceted pharmacological potentials of these compounds, paving the way for new therapeutic developments (Faheem, 2018).
Propiedades
IUPAC Name |
2-(2-methylphenyl)-5-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N5O2/c1-14-4-2-3-5-17(14)18-12-19-22(32)30(10-11-31(19)28-18)13-20-27-21(29-33-20)15-6-8-16(9-7-15)23(24,25)26/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXPFEJSRSROBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

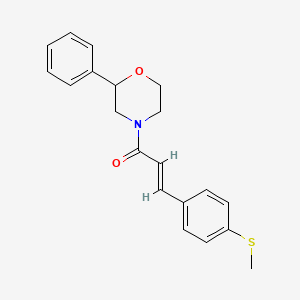

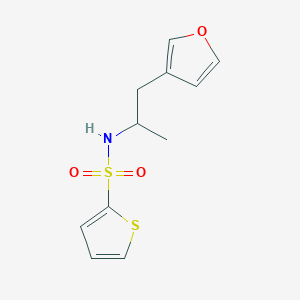
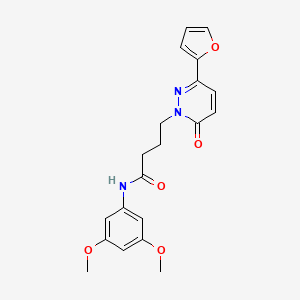
![(E)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(2-hydroxy-1,2-diphenylethylidene)acetohydrazide](/img/structure/B2569876.png)

![3-((4-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2569880.png)
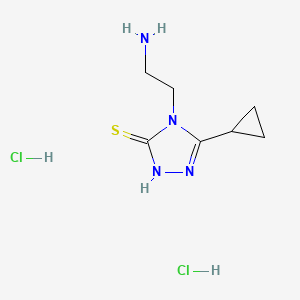
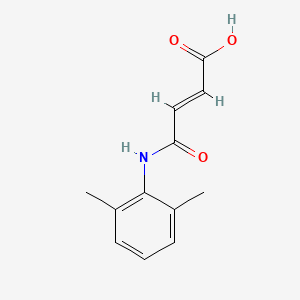
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2569886.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2569887.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2569888.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2569890.png)
